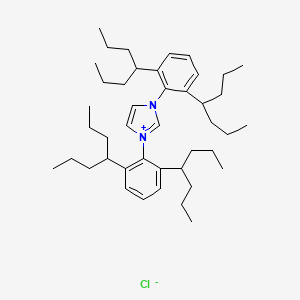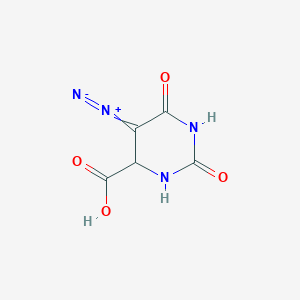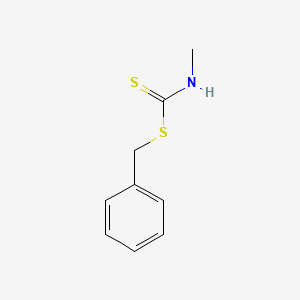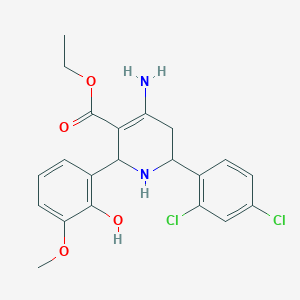
Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-PYRIDINECARBOXYLICACID,4-AMINO-6-(2,4-DICHLOROPHENYL)-1,2,5,6-TETRAHYDRO-2-(2-HYDROXY-3-METHOXYPHENYL)-,ETHYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine carboxylic acid core, substituted with amino, dichlorophenyl, hydroxy, and methoxy groups, making it a molecule of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, chlorinated aromatic compounds, and phenolic compounds. Common synthetic routes could involve:
Nitration and Reduction: Introducing amino groups via nitration followed by reduction.
Friedel-Crafts Acylation: Adding aromatic substituents using Friedel-Crafts reactions.
Esterification: Forming the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production might scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis could be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Biologically, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might be used in the manufacture of dyes, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-pyridinecarboxylic acid derivatives: These compounds share the pyridine carboxylic acid core and amino group.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl substitutions.
Hydroxy and methoxy phenyl derivatives: Molecules with similar phenolic substitutions.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
59624-01-0 |
|---|---|
Formule moléculaire |
C21H22Cl2N2O4 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-29-21(27)18-15(24)10-16(12-8-7-11(22)9-14(12)23)25-19(18)13-5-4-6-17(28-2)20(13)26/h4-9,16,19,25-26H,3,10,24H2,1-2H3 |
Clé InChI |
WQVORQGNCSXINN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=C(C=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



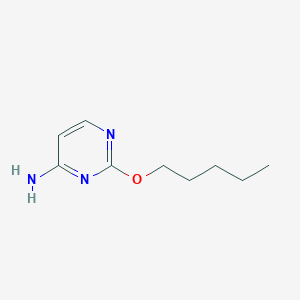
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
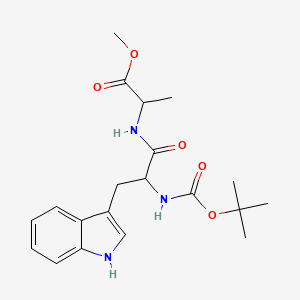
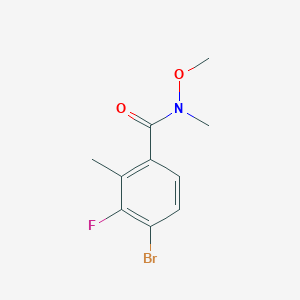
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
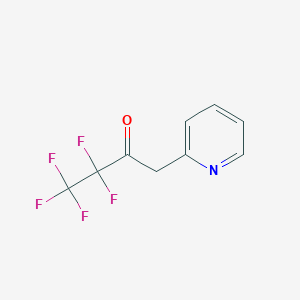
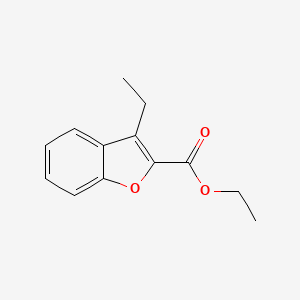

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
